molecular formula C17H18N2O3 B561708 cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone CAS No. 359436-86-5

cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone

Cat. No. B561708
CAS RN: 359436-86-5
M. Wt: 298.342
InChI Key: XDEXOPAHDVOGIA-HOTGVXAUSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .

Scientific Research Applications

Chemistry and Pharmacology of Stereoisomers

Ohmefentanyl, a compound related by its structural complexity and pharmacological interest to cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone, has been reviewed for its unique activity among opiates. The study highlights the significance of stereochemistry in determining biological activity, with specific focus on cis-stereoisomers and their varied in vitro and in vivo properties. These findings underscore the potential of stereochemical manipulations in developing pharmacotherapies (Brine et al., 1997).

Interaction with Metals

Research on the influence of metals on the electronic system of biologically important ligands, including compounds structurally related to cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone, emphasizes the role of metal ions in affecting the reactivity and stability of ligands. This study provides insights into how these interactions could influence the binding and efficacy of therapeutic agents (Lewandowski et al., 2005).

Photoreactive Systems

The photochromism of ortho-nitrobenzylpyridines, compounds that share structural motifs with cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone, has been explored for its potential applications in photon-based electronics. This highlights the relevance of such compounds in developing new materials with desirable photoreactive properties (Naumov, 2006).

Environmental Applications

The application of redox mediators in the treatment of organic pollutants, including compounds similar in function to cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone, has been reviewed for its significance in environmental remediation. This research underscores the utility of enzymatic approaches in degrading recalcitrant organic pollutants, suggesting the potential environmental benefits of redox-active compounds (Husain & Husain, 2007).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It may also include information on safe handling and disposal methods .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods .

properties

IUPAC Name

(3R,5R)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-14-6-4-12(5-7-14)11-19-15(9-16(20)17(19)21)13-3-2-8-18-10-13/h2-8,10,15-16,20H,9,11H2,1H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEXOPAHDVOGIA-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(CC(C2=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2[C@H](C[C@H](C2=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Hydroxy-1-(4-methoxybenzyl)-5-(pyridin-3-yl)pyrrolidin-2-one

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